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molecular formula C16H19NO4 B2590000 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-2-oxo-, ethyl ester CAS No. 303776-43-4

3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-2-oxo-, ethyl ester

Cat. No. B2590000
M. Wt: 289.331
InChI Key: FBWUQHGLLKKQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193688B2

Procedure details

Reagents: Comp 19 (1.36 mmols, 0.3 g); Sodium hydride (5.75 mmols, 0.138 g); Diethyl malonate (6.84 mmols, 1.1 g). Yield: 0.15 g (38%), yellow oil.
Name
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.138 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:11](=[O:12])[O:10][C:8](=O)[C:7]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:6]12)[CH:2]([CH3:4])[CH3:3].[H-].[Na+].C(OCC)(=O)[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22]>>[OH:10][C:8]1[C:7]2[C:6](=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:5]([CH2:1][CH:2]([CH3:3])[CH3:4])[C:11](=[O:12])[C:20]=1[C:21]([O:23][CH2:24][CH3:25])=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C(C)C)N1C=2C(C(=O)OC1=O)=CC=CC2
Step Two
Name
Quantity
0.138 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C(N(C2=CC=CC=C12)CC(C)C)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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